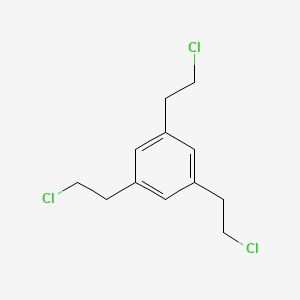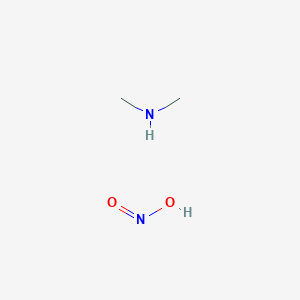![molecular formula C14H28O8 B14720086 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid CAS No. 20579-54-8](/img/structure/B14720086.png)
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate; propanoic acid: is an organic compound that belongs to the class of esters. It is characterized by the presence of multiple ethoxy groups and a propanoate ester group. This compound is known for its solubility in water and various organic solvents, making it useful in a range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate typically involves the esterification of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethanol with propanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: The reaction is typically carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents used include toluene or dichloromethane.
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to speed up the reaction.
Duration: The reaction is allowed to proceed for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate involves similar steps but on a larger scale. Continuous flow reactors may be used to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol.
Substitution: The major product is an ether or an amine, depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of polymers, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, altering their function. The ethoxy groups provide hydrophilicity, enhancing its solubility and facilitating its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acetate
- 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl stearate
- Tetraethylene glycol p-toluenesulfonate
Uniqueness
Compared to similar compounds, 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate is unique due to its specific ester group, which imparts distinct chemical properties. Its solubility and reactivity make it particularly useful in applications requiring a balance of hydrophilicity and hydrophobicity.
Propriétés
Numéro CAS |
20579-54-8 |
|---|---|
Formule moléculaire |
C14H28O8 |
Poids moléculaire |
324.37 g/mol |
Nom IUPAC |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid |
InChI |
InChI=1S/C11H22O6.C3H6O2/c1-2-11(13)17-10-9-16-8-7-15-6-5-14-4-3-12;1-2-3(4)5/h12H,2-10H2,1H3;2H2,1H3,(H,4,5) |
Clé InChI |
HIOUARMXQYOLRW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.CCC(=O)OCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


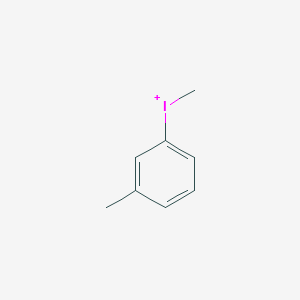
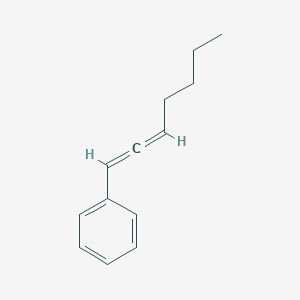
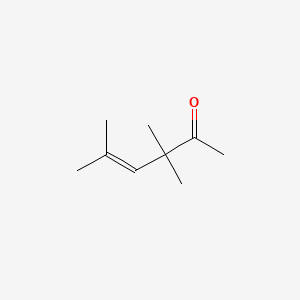
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)

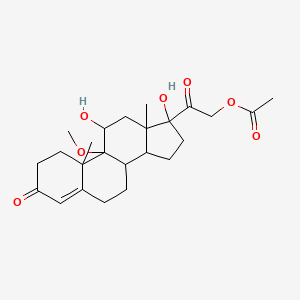


![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
